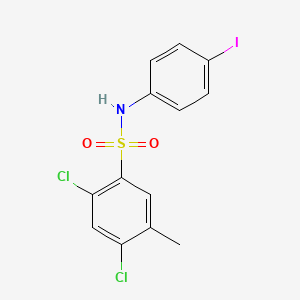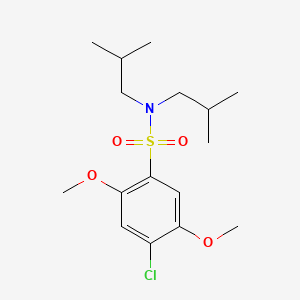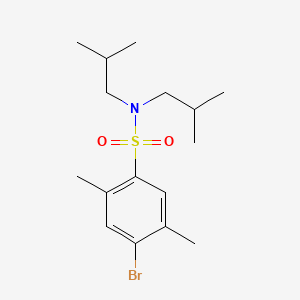
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 441.57 g/mol. BDBS has unique properties that make it a valuable tool in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In
科学的研究の応用
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. It has been found to selectively block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of ion and fluid transport across epithelial cells. 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has also been used to study the role of CFTR in the airway surface liquid (ASL) layer, which is crucial for the maintenance of lung function. Moreover, 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a tool to investigate the function of other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC).
作用機序
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide selectively blocks the activity of CFTR by binding to the channel pore and preventing chloride ions from passing through. The binding of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide to CFTR is reversible, and the compound does not affect the gating or regulation of the channel. 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been found to have a higher affinity for the open state of CFTR, suggesting that it may preferentially block the active form of the channel.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to decrease the volume of the ASL layer in human airway epithelial cells, indicating that it may have a potential therapeutic effect in diseases such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD). 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has also been found to inhibit the proliferation and migration of cancer cells, suggesting that it may have anticancer properties. However, further studies are needed to explore the potential therapeutic applications of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide.
実験室実験の利点と制限
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, low toxicity, and cost-effectiveness. 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide is also stable under a wide range of experimental conditions, making it a reliable tool for scientific research. However, 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has some limitations, including its selectivity for CFTR and its reversible binding to the channel pore. Moreover, 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide may have off-target effects on other ion channels, which should be taken into consideration when interpreting experimental results.
将来の方向性
There are several future directions for the study of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide. One potential direction is the development of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide analogs with improved selectivity and potency for CFTR. Another direction is the investigation of the therapeutic potential of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide in diseases such as CF and COPD. Moreover, the role of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide in the regulation of ion and fluid transport across epithelial cells should be further explored. Finally, the off-target effects of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide on other ion channels should be investigated to better understand its mechanism of action.
Conclusion:
In conclusion, 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide is a valuable tool in scientific research, with unique properties that make it useful for the study of ion channels, transporters, and receptors. 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide selectively blocks the activity of CFTR by binding to the channel pore, and it has potential therapeutic applications in diseases such as CF and COPD. However, further studies are needed to explore the full potential of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide and its analogs in scientific research and medicine.
合成法
The synthesis of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base. The reaction yields 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple, and the yield is high, making 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide a cost-effective compound for scientific research.
特性
IUPAC Name |
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2S/c1-11(2)9-18(10-12(3)4)21(19,20)16-8-13(5)15(17)7-14(16)6/h7-8,11-12H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPLPOFBIQJVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)

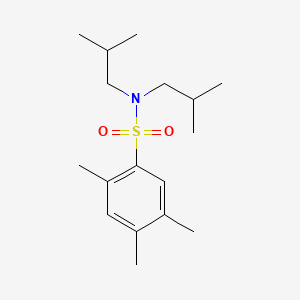
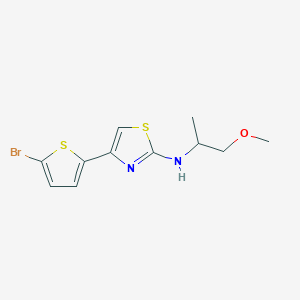
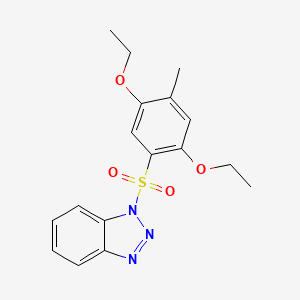
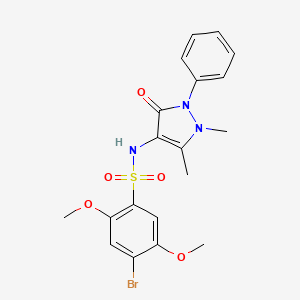
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)
